Salicylidene 2-aminopyridine

Description

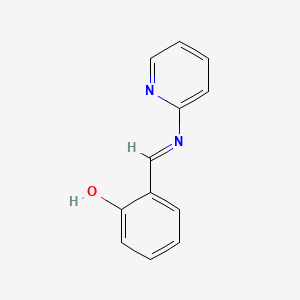

Structure

3D Structure

Propriétés

IUPAC Name |

2-[(E)-pyridin-2-yliminomethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-11-6-2-1-5-10(11)9-14-12-7-3-4-8-13-12/h1-9,15H/b14-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOIUODXXXAPDU-NTEUORMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/C2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801284542 | |

| Record name | 2-[(E)-(2-Pyridinylimino)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17543-97-4, 1823-47-8 | |

| Record name | 2-[(E)-(2-Pyridinylimino)methyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17543-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylidene 2-aminopyridene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001823478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Salicylidene-2-aminopyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(E)-(2-Pyridinylimino)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Salicylidene 2-aminopyridine

Foreword: Unveiling the Potential of a Versatile Schiff Base

Salicylidene 2-aminopyridine, a Schiff base synthesized from salicylaldehyde and 2-aminopyridine, stands as a molecule of significant interest to the scientific community, particularly those in materials science and drug discovery.[1] Its unique structural features, including an intramolecular hydrogen bond and the presence of multiple coordination sites, give rise to a fascinating array of physicochemical properties.[2] This guide provides a comprehensive exploration of these properties, offering researchers, scientists, and drug development professionals a detailed understanding of its synthesis, structure, stability, and potential applications. Our focus extends beyond a mere compilation of data to an insightful analysis of the causal relationships between the molecular structure of Salicylidene 2-aminopyridine and its observable characteristics, thereby empowering researchers to harness its full potential. The 2-aminopyridine moiety, in particular, is a valuable pharmacophore in drug discovery due to its simple, low-molecular-weight design which facilitates the synthesis of molecules with minimal side reactions.[3]

Molecular Structure and Synthesis: The Foundation of Functionality

Salicylidene 2-aminopyridine, with the chemical formula C12H10N2O, is characterized by an imine linkage formed through the condensation of an aromatic aldehyde (salicylaldehyde) and an amine (2-aminopyridine).[1][4] This structure is not merely a static arrangement of atoms but a dynamic system governed by a delicate interplay of electronic and steric effects.

The Critical Intramolecular Hydrogen Bond

A defining feature of Salicylidene 2-aminopyridine is the strong intramolecular hydrogen bond between the hydroxyl group of the salicylidene moiety and the imine nitrogen.[2] This interaction is crucial in stabilizing the planar conformation of the molecule and significantly influences its electronic properties and reactivity.[2] The lone pair of electrons on the imine nitrogen, being in a cis position relative to the hydrogen of the hydroxyl group, enhances the basicity of the imine nitrogen, thereby strengthening this hydrogen bond.[2]

Synthesis of Salicylidene 2-aminopyridine: A Practical Protocol

The synthesis of Salicylidene 2-aminopyridine is typically achieved through a condensation reaction.[1] Below is a detailed protocol for its preparation.

Experimental Protocol: Synthesis of Salicylidene 2-aminopyridine

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of 2-aminopyridine in 30 mL of absolute ethanol. In a separate beaker, dissolve 10 mmol of salicylaldehyde in 20 mL of absolute ethanol.

-

Reaction Setup: Equip the round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Initiation of Reaction: Slowly add the salicylaldehyde solution to the 2-aminopyridine solution while stirring at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-3 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4][5]

-

Crystallization and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate as yellow-orange crystals.[6]

-

Purification: Filter the crystals and wash them with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol.[4]

-

Drying: Dry the purified crystals in a vacuum oven at 50-60 °C.

A greener synthesis approach involves grinding a mixture of 2-aminopyridine and salicylaldehyde in a mortar and pestle at room temperature until a sticky mass is formed, which is then left to stand in the air.[4]

Spectroscopic and Structural Characterization: Elucidating the Molecular Identity

A thorough characterization of Salicylidene 2-aminopyridine is essential to confirm its structure and purity. This is achieved through a combination of spectroscopic and analytical techniques.

Spectroscopic Signature

The following table summarizes the key spectroscopic data for Salicylidene 2-aminopyridine:

| Spectroscopic Technique | Key Features and Assignments | Reference |

| Infrared (IR) Spectroscopy | - Imine (-C=N) stretch: ~1613-1615 cm⁻¹- C=C aromatic stretch: ~1568-1591 cm⁻¹- C-N stretch: ~1476 cm⁻¹- C-O stretch: ~1281-1283 cm⁻¹- Broad O-H stretch: ~2000-3500 cm⁻¹ (indicative of strong intramolecular hydrogen bonding) | [6][7] |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (in DMSO-d₆) | - δ ~12.59 ppm (s, 1H, -OH)- δ ~9.02 ppm (s, 1H, -CH=N)- Aromatic protons: δ ~6.91-8.63 ppm (m, 8H) | [6][7] |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (in DMSO-d₆) | - δ ~165.62 ppm (C-O)- δ ~160.61 ppm (-C=N)- Aromatic carbons: δ ~117.17-148.20 ppm | [7] |

Crystal Structure and Solid-State Properties

X-ray diffraction studies have revealed that Salicylidene 2-aminopyridine molecules are essentially planar and are arranged in stacks along the shortest crystal axis.[2] This planar structure is a direct consequence of the stabilizing intramolecular hydrogen bond. The molecules in the stack are separated by a mean interplanar distance of approximately 3.5 Å.[2]

Physicochemical Properties: A Quantitative Perspective

Understanding the quantitative physicochemical properties of Salicylidene 2-aminopyridine is paramount for its application in drug development and materials science.

| Property | Value/Description | Significance and Implications | Reference |

| Molecular Weight | 198.22 g/mol | A low molecular weight is advantageous in drug design, often correlating with better absorption and diffusion. | |

| Appearance | Yellow or orange crystalline solid | The color is indicative of the conjugated π-system within the molecule. | [1] |

| Melting Point | 60-64 °C | Provides a measure of purity and the strength of intermolecular forces in the solid state. | [6][8] |

| Solubility | Soluble in polar solvents like ethanol; insoluble in non-polar solvents.[1] The solubility of the parent compound, 2-aminopyridine, is highest in N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF).[9] | Crucial for formulation development, choice of reaction solvents, and biological assays. The pyridine nitrogen can act as a hydrogen bond acceptor, enhancing solubility in protic solvents. | |

| Stability | Generally stable under standard laboratory conditions. May decompose under extreme pH or temperature. | Important for determining appropriate storage conditions and shelf-life. | [1] |

Tautomerism and Thermochromism: A Tale of Two Isomers

Salicylidene 2-aminopyridine exhibits two interesting and related phenomena: tautomerism and thermochromism.

Enol-Imine and Keto-Amine Tautomerism

The molecule can exist in two tautomeric forms: the enol-imine form and the keto-amine form.[1][8] The equilibrium between these two forms is influenced by factors such as solvent polarity and temperature.[1][10]

Sources

- 1. Buy Salicylidene 2-aminopyridine (EVT-1490307) | 1823-47-8 [evitachem.com]

- 2. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. SALICYLIDENE 2-AMINOPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. tandfonline.com [tandfonline.com]

- 6. isca.me [isca.me]

- 7. 3-Aminopyridine Salicylidene: A Sensitive and Selective Chemosensor for the Detection of Cu(II), Al(III), and Fe(III) with Application to Real Samples [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A study of the tautomers of N-salicylidene-p-X-aniline compounds in methanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Salicylidene 2-aminopyridine

Introduction: The Structural Elucidation of a Versatile Schiff Base

Salicylidene 2-aminopyridine (Sal-2-AP) is a notable Schiff base, synthesized from the condensation of salicylaldehyde and 2-aminopyridine[1]. This class of compounds, characterized by the azomethine or imine (-C=N-) group, is a cornerstone in coordination chemistry, serving as versatile ligands for a multitude of metal ions[1]. The resulting metal complexes are subjects of intense research in fields ranging from materials science to medicinal chemistry, owing to their diverse structural and electronic properties[2].

For researchers and professionals in drug development and materials science, the unambiguous characterization of Sal-2-AP is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural elucidation of such organic molecules in solution. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of Salicylidene 2-aminopyridine, grounded in field-proven insights and authoritative data. We will explore the causality behind the observed chemical shifts and coupling constants, present a robust experimental protocol for its synthesis, and offer a comprehensive, tabulated summary of its NMR data for easy reference.

Molecular Structure and Tautomeric Considerations

The structure of Salicylidene 2-aminopyridine is not entirely rigid. It primarily exists in the enol-imine form, stabilized by a strong intramolecular hydrogen bond between the phenolic hydroxyl (-OH) group and the imine nitrogen atom[3]. This interaction is a critical determinant of the molecule's conformation and its spectral properties. The potential for tautomerization to a keto-enamine form, particularly influenced by solvent polarity, is a key consideration in spectral analysis[1].

For clarity in spectral assignment, the following atom numbering system, adapted from crystallographic studies, will be used throughout this guide[3].

Caption: Molecular structure and atom numbering for Salicylidene 2-aminopyridine.

¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The ¹H NMR spectrum of Sal-2-AP provides a wealth of information. The chemical shifts are influenced by the electronic environment, including inductive effects from heteroatoms and anisotropic effects from the aromatic rings. The analysis presented here is based on data reported for the compound and its analogues, typically recorded in solvents like DMSO-d₆ or CDCl₃[4][5].

-

Phenolic Proton (OH): The most downfield signal in the spectrum is attributed to the phenolic hydroxyl proton. Its chemical shift is significantly influenced by the strong intramolecular hydrogen bond with the imine nitrogen. This deshielding effect, combined with its acidic nature, typically places this signal in the δ 13.0-14.0 ppm range as a broad singlet. The broadness arises from proton exchange and quadrupolar effects from the adjacent nitrogen.

-

Imine Proton (-CH=N-): The proton of the azomethine group (H7) is also found in a deshielded environment due to the electronegativity of the nitrogen atom and its position conjugated with two aromatic systems. It typically appears as a sharp singlet in the δ 8.5-9.2 ppm range[6].

-

Aromatic Protons (Salicylidene Ring): The four protons on the salicylaldehyde moiety appear in the characteristic aromatic region (δ 6.8-8.0 ppm). Their specific shifts and coupling patterns are dictated by their position relative to the electron-donating hydroxyl group and the electron-withdrawing imine group.

-

The proton ortho to the hydroxyl group (H3') will be shielded and appear more upfield.

-

The protons will exhibit characteristic ortho (~7-9 Hz) and meta (~2-3 Hz) coupling constants.

-

-

Aromatic Protons (Pyridine Ring): The four protons on the 2-aminopyridine ring also resonate in the aromatic region, generally between δ 6.5-8.5 ppm.

-

The proton adjacent to the pyridine nitrogen (H6) is the most deshielded of this set due to the inductive effect of the nitrogen.

-

The signals will display coupling patterns typical for a substituted pyridine ring[7].

-

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H NMR data, providing a signal for each unique carbon atom in the molecule. The chemical shifts are primarily determined by the hybridization of the carbon and the electronegativity of attached atoms.

-

Imine Carbon (-C=N-): The carbon of the azomethine group (C7) is highly deshielded and is a key diagnostic signal, typically found in the δ 160-165 ppm range[6].

-

Phenolic Carbon (C1'): The carbon atom attached to the hydroxyl group (C1') is also significantly deshielded due to the electronegativity of the oxygen, appearing around δ 160 ppm.

-

Pyridine Ring Carbons: The carbon atom attached to the imine nitrogen (C2) is the most deshielded carbon of the pyridine ring, typically resonating near δ 150-160 ppm. The other pyridine carbons appear in the δ 110-150 ppm range[5].

-

Aromatic Carbons: The remaining aromatic carbons of both rings will appear in the typical range of δ 115-140 ppm.

Data Summary: A Reference Table

The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for Salicylidene 2-aminopyridine. Note that exact values can vary slightly depending on the solvent and concentration used[8][9].

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| Phenolic OH | ~13.5 (broad s) | - | Strong intramolecular H-bond causes significant deshielding. |

| Imine CH (C7) | ~9.1 (s) | ~163 | Diagnostic singlet for the azomethine group. |

| Salicylidene C1' | - | ~161 | Carbon attached to the phenolic oxygen. |

| Salicylidene C2' | - | ~118 | |

| Salicylidene C3' | ~6.9 (d) | ~133 | |

| Salicylidene C4' | ~7.4 (t) | ~119 | |

| Salicylidene C5' | ~7.0 (t) | ~134 | |

| Salicylidene C6' | ~7.5 (d) | ~120 | |

| Pyridine C2 | - | ~155 | Carbon attached to the imine nitrogen. |

| Pyridine C3 | ~7.3 (d) | ~115 | |

| Pyridine C4 | ~7.8 (t) | ~139 | |

| Pyridine C5 | ~7.0 (t) | ~118 | |

| Pyridine C6 | ~8.3 (d) | ~148 | Most deshielded pyridine proton due to proximity to ring N. |

Experimental Protocols: Synthesis and NMR Sample Preparation

A trustworthy protocol is a self-validating system. The following methods are based on established, green-chemistry principles, minimizing solvent use and ensuring high yield and purity, which are critical for obtaining clean NMR spectra[10].

Synthesis of Salicylidene 2-aminopyridine (Solvent-Free Method)

This procedure is adapted from a green chemistry approach that utilizes grinding for synthesis at room temperature[10].

-

Reactant Preparation: Accurately weigh 2-aminopyridine (1.0 mmol, ~94 mg) and salicylaldehyde (1.0 mmol, ~122 mg, ~0.1 mL).

-

Grinding: Combine the reactants in a clean, dry porcelain mortar.

-

Reaction: Grind the mixture thoroughly with a pestle. The mixture will become a sticky mass as the reaction proceeds.

-

Maturation: Allow the sticky mass to stand at room temperature. Grind the mixture intermittently for a total reaction time of approximately 10-15 minutes.

-

Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

-

Isolation: Once the reaction is complete, scrape the solid product from the mortar.

-

Purification: Recrystallize the solid product from a minimal amount of dilute aqueous ethanol to yield a pure, crystalline solid.

Caption: Green synthesis workflow for Salicylidene 2-aminopyridine.

NMR Sample Preparation Protocol

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the purified Salicylidene 2-aminopyridine directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the vial. The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile OH proton.

-

Dissolution: Gently swirl or vortex the vial until the sample is completely dissolved. Mild heating or sonication may be applied if necessary.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for analysis. It is recommended to acquire both ¹H and ¹³C spectra, and if necessary, 2D correlation spectra (e.g., COSY, HSQC, HMBC) for unambiguous assignment[8].

Conclusion

The ¹H and ¹³C NMR spectra of Salicylidene 2-aminopyridine provide a definitive fingerprint for its molecular structure. The key diagnostic signals include the far downfield phenolic proton (δ ~13.5 ppm), the imine proton (δ ~9.1 ppm), and the imine carbon (δ ~163 ppm). A thorough understanding of these spectral features, as outlined in this guide, is essential for any scientist working with this compound, ensuring accurate characterization and quality control in research and development settings.

References

-

PubChem. Salicylidene-2-aminopyridine. National Center for Biotechnology Information. [Link]

-

Aghabozorg, H., et al. (2014). A new salen base 5-(phenylazo)-N-(2-amino pyridine) salicyliden Schiff base ligand: synthesis, experimental and density functional studies on its crystal structure, FTIR, 1H NMR and 13C NMR spectra. PubMed. [Link]

-

Gao, S., & Ng, S. W. (2012). 2-{[(Pyridin-2-yl)amino]methyl}phenol. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Ivanova, G., & Stoyanov, S. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Manjunath, S., et al. (2022). 2-Aminopyridine schiff base compounds: Synthesis, characterization, anti-bacterial properties, molecular docking and computational studies. Taylor & Francis Online. [Link]

-

Mohammed, A. S., & Abdullah, M. F. (2013). Synthesis and Antimicrobial Activity of some Salicylaldehyde Schiff bases of 2-aminopyridine. International Science Community Association. [Link]

-

Davis, R. S., & Flynn, P. F. (n.d.). 1H and 13C NMR Assignments for Acetylsalicylic Acid (Aspirin). University of Utah. [Link]

-

Fadllallah, A., et al. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. ResearchGate. [Link]

-

Gao, S., & Ng, S. W. (2012). 2-{[(Pyridin-2-yl)amino]methyl}phenol. National Institutes of Health (NIH). [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. [Link]

-

JEOL Ltd. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

Ijcrcps. (n.d.). Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. [Link]

-

Hadjoudis, E., Petrou, J., & Xexakis, J. (2007). Crystalline salicylidene-2-aminopyridine and its ring substituted derivatives. Taylor & Francis Online. [Link]

- Google Patents. (n.d.). Synthesis method of 2-amino pyridine compounds.

-

Hadjoudis, E., et al. (1983). Crystalline salicylidene-2-aminopyridine and its ring substituted derivatives. Molecular Crystals and Liquid Crystals. [Link]

Sources

- 1. Buy Salicylidene 2-aminopyridine (EVT-1490307) | 1823-47-8 [evitachem.com]

- 2. isca.me [isca.me]

- 3. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 4. A new salen base 5-(phenylazo)-N-(2-amino pyridine) salicyliden Schiff base ligand: synthesis, experimental and density functional studies on its crystal structure, FTIR, 1H NMR and 13C NMR spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. ijcrcps.com [ijcrcps.com]

- 7. 2-Aminopyridine(504-29-0) 1H NMR spectrum [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. chemistry.utah.edu [chemistry.utah.edu]

- 10. SALICYLIDENE 2-AMINOPYRIDINE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the FTIR Analysis of Salicylidene 2-aminopyridine

Abstract

This technical guide provides a comprehensive exploration of Fourier-Transform Infrared (FTIR) spectroscopy as a primary analytical tool for the characterization of Salicylidene 2-aminopyridine, a significant Schiff base compound. Intended for researchers, chemists, and drug development professionals, this document moves beyond a standard protocol to detail the causal relationships between molecular structure, intramolecular dynamics, and the resulting vibrational spectrum. We will delve into the synthesis, theoretical principles of vibrational analysis, a detailed experimental workflow, and a thorough interpretation of the spectral data, grounding all claims in authoritative scientific literature. The guide emphasizes the critical role of intramolecular hydrogen bonding and tautomeric equilibrium in defining the compound's unique spectral signature.

Introduction: The Significance of Salicylidene 2-aminopyridine

Salicylidene 2-aminopyridine is a Schiff base synthesized from the condensation of salicylaldehyde and 2-aminopyridine.[1][2] Such compounds are not merely synthetic curiosities; they are a cornerstone in coordination chemistry, serving as versatile ligands for a variety of metal complexes.[3][4] Their utility spans fields from medicinal chemistry, where they exhibit a range of biological activities including antibacterial and antitumor properties, to materials science, where they are investigated for their photochromic and thermochromic behaviors.[1][5]

Given its pivotal role, unambiguous structural confirmation is paramount. FTIR spectroscopy emerges as a rapid, non-destructive, and highly informative technique for this purpose. It provides a molecular fingerprint, allowing for the direct verification of the formation of the critical azomethine (-C=N-) bond and the elucidation of subtle but crucial structural features, such as intramolecular hydrogen bonding, which dictates the compound's conformational and electronic properties.

Theoretical Framework: Deciphering the Vibrational Landscape

The FTIR spectrum of Salicylidene 2-aminopyridine is dominated by the vibrations of its key functional groups and the interplay between them. Understanding the expected position and nature of these absorption bands is fundamental to accurate spectral interpretation.

The Azomethine Group (-C=N-)

The definitive spectroscopic evidence for the successful synthesis of a Schiff base is the appearance of the imine or azomethine stretching vibration, ν(C=N). This bond typically gives rise to a strong absorption band in the 1690-1600 cm⁻¹ region of the spectrum.[4][6] For Salicylidene 2-aminopyridine, this peak is often observed around 1613-1620 cm⁻¹.[6][7] Its exact position is sensitive to the electronic environment and conjugation within the molecule.

Intramolecular Hydrogen Bonding and Tautomerism

A defining feature of Salicylidene 2-aminopyridine is the strong intramolecular hydrogen bond between the phenolic hydroxyl (-OH) group and the nitrogen atom of the azomethine group. This interaction is the primary reason for the existence of a dynamic equilibrium between two tautomeric forms: the enol-imine and the keto-amine forms.[8][9]

Caption: Enol-Keto tautomeric equilibrium in Salicylidene 2-aminopyridine.

This hydrogen bonding has a profound effect on the FTIR spectrum:

-

ν(O-H) Vibration: Instead of a sharp peak around 3600 cm⁻¹, the ν(O-H) stretch appears as a very broad and often weak absorption band spanning a wide range, typically from 3400 cm⁻¹ down to 2400 cm⁻¹. This extensive broadening is a direct consequence of the strong hydrogen bond which weakens the O-H bond and modulates its vibrational energy over a range of bond lengths.

-

Phenolic ν(C-O) Vibration: The stretching vibration of the phenolic C-O bond is also influenced. It typically appears as a strong band around 1280 cm⁻¹.[7] Its position can shift depending on the strength of the hydrogen bond and conjugation with the aromatic ring.

Aromatic and Pyridine Ring Vibrations

The molecule contains both a benzene ring and a pyridine ring, which contribute a series of characteristic vibrations:

-

ν(C=C) Vibrations: Aromatic ring stretching vibrations typically appear as a group of bands in the 1600-1450 cm⁻¹ region.[7]

-

γ(C-H) Vibrations: Out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ range are diagnostic of the substitution pattern on the aromatic rings.

Synthesis and Sample Preparation Workflow

The quality of an FTIR spectrum is contingent on the purity of the compound and the correct preparation of the sample. The following sections outline the validated workflow from synthesis to analysis.

Synthesis of Salicylidene 2-aminopyridine

The compound is reliably synthesized via the condensation of equimolar amounts of salicylaldehyde and 2-aminopyridine.[1][10]

Caption: Standard laboratory workflow for the synthesis and analysis of the title compound.

Protocol:

-

Dissolve 10 mmol of salicylaldehyde in 20 mL of absolute ethanol in a round-bottom flask.

-

Add 10 mmol of 2-aminopyridine to the solution.

-

Reflux the mixture with stirring for 2-3 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[11]

-

After completion, cool the mixture to room temperature to allow the product to crystallize.

-

Filter the resulting solid precipitate and wash with a small amount of cold ethanol to remove unreacted starting materials.

-

Dry the purified product in a vacuum oven. The purity should be checked by melting point determination and FTIR.[10]

Experimental Protocol: FTIR Spectrum Acquisition

This protocol details the use of the KBr (Potassium Bromide) pellet method, a common and reliable technique for analyzing solid samples.

Materials:

-

Dried Salicylidene 2-aminopyridine sample

-

FTIR-grade KBr powder (spectroscopically dry)

-

Agate mortar and pestle

-

Pellet-pressing die

-

Hydraulic press

Step-by-Step Methodology:

-

Drying: Gently heat the KBr powder in an oven at ~110°C for 2-3 hours and cool in a desiccator. This step is critical to eliminate adsorbed water, which introduces a broad ν(O-H) band around 3450 cm⁻¹ and bending modes around 1640 cm⁻¹, potentially obscuring key sample peaks.

-

Sample Preparation: Weigh approximately 1-2 mg of the Salicylidene 2-aminopyridine sample and about 100-200 mg of the dried KBr powder. The ratio (approx. 1:100) is crucial for obtaining a translucent pellet and ensuring the absorption bands are within the detector's linear range (i.e., not saturated).

-

Grinding: Transfer the sample and KBr to an agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. Incomplete mixing will result in a poor-quality, cloudy pellet and a sloping baseline in the spectrum.

-

Pellet Formation: Transfer the powder to the pellet die. Place the die under a hydraulic press and apply a pressure of 7-10 tons for about 2 minutes. This pressure ensures the KBr flows and fuses into a transparent or translucent disc.

-

Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Data Collection: Record the spectrum, typically in the 4000-400 cm⁻¹ range, co-adding at least 16 scans to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment should be run first and automatically subtracted from the sample spectrum.

Spectral Interpretation: A Self-Validating Analysis

The resulting spectrum should be analyzed by identifying the key absorption bands and assigning them to their corresponding molecular vibrations. The presence and characteristics of these bands validate the structure of Salicylidene 2-aminopyridine.

Summary of Characteristic Vibrational Modes

The following table summarizes the essential FTIR absorption bands for Salicylidene 2-aminopyridine, providing a quick reference for structural verification.

| Wavenumber (cm⁻¹) | Vibrational Mode | Description & Significance |

| 3400 - 2400 | ν(O-H) | Very broad band, indicative of strong intramolecular H-bonding between the phenolic -OH and imine nitrogen.[7] |

| ~1613 - 1620 | ν(C=N) | Strong, sharp band. The definitive peak confirming the formation of the azomethine group.[6][7] |

| ~1590 - 1570 | ν(C=C) | Strong absorption from aromatic and pyridine ring stretching. |

| ~1480 - 1450 | ν(C=C) | Medium to strong absorptions from aromatic and pyridine ring stretching.[12] |

| ~1280 | ν(C-O) | Strong band corresponding to the phenolic C-O stretch, its position influenced by H-bonding.[7] |

| Below 900 | γ(C-H) | Out-of-plane C-H bending modes, characteristic of the ring substitution patterns. |

In-Depth Analysis

-

Confirmation of Synthesis: The primary validation comes from observing the strong ν(C=N) band around 1613 cm⁻¹ while noting the disappearance of the characteristic reactant bands: the broad -NH₂ stretches from 2-aminopyridine (around 3400-3200 cm⁻¹) and the strong C=O aldehyde stretch from salicylaldehyde (around 1665 cm⁻¹).

-

Evidence of Intramolecular H-Bonding: The presence of the extremely broad ν(O-H) absorption is a self-validating feature. If this band were sharp or absent, it would suggest a different molecular conformation or the absence of the hydroxyl group, contradicting the proposed structure.

-

Pyridine Ring Integrity: The characteristic pyridine ring vibrations intermingled with the benzene C=C stretching bands (1600-1450 cm⁻¹) confirm that the pyridine moiety has remained intact throughout the reaction.[12][13] The coordination of the imine nitrogen can cause shifts in these bands, a phenomenon particularly useful when studying metal complexes of this ligand.[4][6]

Conclusion

FTIR spectroscopy is an indispensable tool for the structural elucidation of Salicylidene 2-aminopyridine. This guide has demonstrated that a comprehensive analysis extends beyond simple peak identification. By understanding the underlying principles of molecular vibration and the profound influence of intramolecular hydrogen bonding and tautomerism, a researcher can interpret the FTIR spectrum with a high degree of confidence. The characteristic broad O-H stretch, the strong azomethine C=N band, and the phenolic C-O stretch collectively provide a robust and self-validating fingerprint for this important Schiff base, ensuring its correct identification for further applications in research and development.

References

-

Sliwa, M., et al. (2009). Comparative Investigation of Ultrafast Photoinduced Processes in Salicylidene-Aminopyridine in Solution and Solid State. The Journal of Physical Chemistry C, 113(27), 11958-11968. [Link]

-

Hameed, A. H., & Al-Zubaydi, A. S. J. (2014). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Journal of Applicable Chemistry, 3(4), 1615-1623. [Link]

-

Al-Hamdani, A. A. S., et al. (2022). 3-Aminopyridine Salicylidene: A Sensitive and Selective Chemosensor for the Detection of Cu(II), Al(III), and Fe(III) with Application to Real Samples. Molecules, 27(19), 6683. [Link]

-

PubChem. (n.d.). Salicylidene-2-aminopyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (2009). Comparative Investigation of Ultrafast Photoinduced Processes in Salicylidene-Aminopyridine in Solution and Solid State. The Journal of Physical Chemistry C. [Link]

-

ResearchGate. (2017). Does anyone have the crystallographic data of salicylidene 2-aminopyridine? [Link]

-

Lee, H., & Kaneko, M. (1995). Vibrational Analysis of a Schiff Base Based on ab Initio Molecular Orbital Calculations. The Journal of Physical Chemistry, 99(23), 9345-9352. [Link]

-

Kantar, C., et al. (2021). Schiff base containing pyridine groups functionalized water-soluble phthalocyanine: Synthesis, photo-physicochemical properties, and bovine serum albumin binding behavior. Journal of Molecular Liquids, 337, 116447. [Link]

-

Singh, R. V., et al. (2011). Structural studies of new group 6 complexes of salicylidene-2-aminopyridine. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 41(4), 368-374. [Link]

-

Duru, C. E., et al. (2022). Computational Investigation of Infrared Vibrational Frequency Shift Modes in Schiff Base-Transition Metal Complexes. Journal of Applied Organometallic Chemistry, 2(2), 1-8. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of Schiff base (I). [Link]

-

Panda, A., et al. (2023). Structural, electronic, NLO, UV-Vis, and vibrational studies of Schiff base liquid crystals TBnA (n = 4-8) via DFT/TD-DFT with alkyl-chain modulation. Journal of Molecular Structure, 1292, 136128. [Link]

-

Roy, S., et al. (2013). Synthesis and Antimicrobial Activity of some Salicylaldehyde Schiff bases of 2-aminopyridine. Research Journal of Chemical Sciences, 3(9), 1-5. [Link]

-

ResearchGate. (n.d.). A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). [Link]

-

Alarcón, J., et al. (2002). A study of the tautomers of N-salicylidene-p-X-aniline compounds in methanol. Journal of the Chemical Society, Perkin Transactions 2, (7), 1343-1349. [Link]

-

Kavitha, S., et al. (2023). 2-Aminopyridine schiff base compounds: Synthesis, characterization, anti-bacterial properties, molecular docking and computational studies. Journal of Molecular Structure, 1280, 135081. [Link]

-

Jayaseelan, P., et al. (2015). SCHIFF BASE LIGAND ITS COMPLEXES AND THEIR FT-IR SPECTROSCOPY STUDIES. International Journal of ChemTech Research, 8(1), 369-374. [Link]

-

SID. (2022). Computational Investigation of Infrared Vibrational Frequency Shift Modes in Schiff Base-Transition Metal Complexes. [Link]

-

Enyedy, É. A., et al. (2016). Solution Equilibrium Studies on Salicylidene Aminoguanidine Schiff Base Metal Complexes: Impact of the Hybridization with L-Proline on Stability, Redox Activity and Cytotoxicity. Molecules, 21(10), 1302. [Link]

-

ResearchGate. (n.d.). Tautomerism of guanidines studied by 15N NMR. [Link]

-

Ohashi, Y., et al. (2004). First-principles study of salicylideneaniline molecular crystals: Tautomerization reaction involving intermolecular hydrogen bonds. Physical Review B, 69(14), 144111. [Link]

Sources

- 1. isca.me [isca.me]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. jaoc.samipubco.com [jaoc.samipubco.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. sphinxsai.com [sphinxsai.com]

- 7. mdpi.com [mdpi.com]

- 8. A study of the tautomers of N-salicylidene-p-X-aniline compounds in methanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 11. SALICYLIDENE 2-AMINOPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Schiff base containing pyridine groups functionalized water-soluble phthalocyanine: Synthesis, photo-physicochemical properties, and bovine serum albumin binding behavior - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure of Salicylidene 2-aminopyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the crystal structure of Salicylidene 2-aminopyridine, a molecule of significant interest due to its thermochromic properties and potential applications in coordination and medicinal chemistry. This document moves beyond a simple recitation of facts to offer insights into the experimental rationale and the implications of its solid-state architecture.

Introduction: The Significance of Crystalline Architecture

Salicylidene 2-aminopyridine is a Schiff base, formed from the condensation reaction of salicylaldehyde and 2-aminopyridine.[1][2] In the solid state, its constituent molecules arrange into a highly ordered, repeating three-dimensional lattice. The precise nature of this crystal structure dictates many of its bulk physical and chemical properties, including its notable thermochromism—a reversible change in color upon temperature variation.[3] Understanding this crystalline framework at the atomic level is paramount for researchers seeking to harness its properties for novel applications, from advanced materials to new therapeutic agents.[2]

This guide will elucidate the key structural features of Salicylidene 2-aminopyridine, drawing upon crystallographic data to explain the molecule's conformation, intermolecular interactions, and the resulting crystal packing.

Synthesis and Crystallization: From Solution to Single Crystal

The synthesis of Salicylidene 2-aminopyridine is a relatively straightforward condensation reaction. While various methods exist, a common and efficient approach involves the direct reaction of salicylaldehyde and 2-aminopyridine.

Experimental Protocol: Synthesis of Salicylidene 2-aminopyridine

A mechanochemical approach offers a solvent-free, green chemistry route to the synthesis of Salicylidene 2-aminopyridine.

Materials:

-

2-Aminopyridine (1 mmol)

-

Salicylaldehyde (1 mmol)

-

Porcelain mortar and pestle

-

Dilute aqueous ethanol (for recrystallization)

Procedure:

-

Combine 2-aminopyridine and salicylaldehyde in the mortar.

-

Grind the mixture thoroughly with the pestle. The mixture will become sticky as the reaction progresses.

-

Continue to grind intermittently for a period of 2 to 70 minutes, monitoring the reaction's completion via thin-layer chromatography (TLC).

-

Upon completion, collect the solid product.

-

Recrystallize the crude product from dilute aqueous ethanol to yield single crystals suitable for X-ray diffraction analysis.

The rationale behind this solvent-free approach is to maximize atom economy and reduce waste, aligning with modern principles of sustainable chemistry. The mechanical force of grinding provides the necessary energy to initiate and drive the reaction to completion.

Sources

"coordination chemistry of Salicylidene 2-aminopyridine with metal ions"

An In-depth Technical Guide to the Coordination Chemistry of Salicylidene 2-aminopyridine with Metal Ions

Abstract

Schiff bases derived from salicylaldehyde represent a cornerstone in the development of coordination chemistry, prized for their synthetic accessibility and versatile chelating capabilities. Among these, Salicylidene 2-aminopyridine (H-SAP) stands out as a particularly compelling ligand. Its structure, featuring a phenolic oxygen, an imine nitrogen, and a pyridine nitrogen, offers a rich landscape for coordination with a wide array of metal ions. The resulting metal complexes exhibit a fascinating range of geometries, electronic properties, and, most importantly, significant potential in therapeutic and diagnostic applications. This guide provides an in-depth exploration of the synthesis, characterization, and application of H-SAP metal complexes, tailored for researchers, chemists, and drug development professionals. We will delve into the causal principles behind experimental design, provide validated protocols, and survey the current understanding of these compounds' biological activity, with a focus on their potential as next-generation antimicrobial and anticancer agents.

Part 1: The Ligand - Synthesis and Characterization of Salicylidene 2-aminopyridine (H-SAP)

The foundation of any study in this area is the robust synthesis and thorough characterization of the Schiff base ligand. The H-SAP ligand is typically formed through a condensation reaction between salicylaldehyde and 2-aminopyridine.

Synthesis of Salicylidene 2-aminopyridine

The choice of synthetic methodology is critical for achieving high yield and purity. While traditional reflux methods are effective, microwave-assisted synthesis offers a significant improvement in reaction time and efficiency, aligning with the principles of green chemistry.[1][2]

-

Reactant Preparation: In a 50 mL round-bottom flask suitable for microwave synthesis, combine equimolar amounts of salicylaldehyde (e.g., 10 mmol, 1.22 g) and 2-aminopyridine (10 mmol, 0.94 g).

-

Solvent Addition: Add a minimal amount of a polar solvent, such as ethanol (15-20 mL), to facilitate the reaction. The solvent acts as a medium for energy transfer from the microwaves to the reactants.

-

Microwave Irradiation: Place the flask in a laboratory microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 80-100 °C) for a short duration, typically 5-10 minutes.[1] The microwave energy directly couples with the polar molecules, leading to rapid localized superheating and dramatically accelerating the condensation reaction.

-

Isolation and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The product, a brightly colored solid (typically yellow or orange), will precipitate out of the solution.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. This step is crucial for obtaining a high-purity product.

-

Drying: Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50 °C) to yield the final H-SAP ligand.

Caption: Synthesis of Salicylidene 2-aminopyridine (H-SAP).

Structural and Spectroscopic Profile of H-SAP

A comprehensive characterization is non-negotiable for confirming the identity and purity of the synthesized ligand before its use in complexation reactions.

-

Structural Rationale: H-SAP possesses a planar conformation stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen. This planarity is a key factor in its ability to form stable, conjugated chelate rings with metal ions.

-

Spectroscopic Validation: Each spectroscopic technique provides a unique piece of the structural puzzle. The correlation between these data points provides a self-validating system for confirming the ligand's structure.

| Technique | Key Signature | Rationale and Interpretation |

| FTIR (cm⁻¹) | ~3400 (broad, O-H), ~1615 (C=N, azomethine), ~1280 (C-O, phenolic) | The broad O-H band confirms the presence of the hydroxyl group. The sharp, strong band around 1615 cm⁻¹ is the definitive signature of the imine bond formation. A shift in the phenolic C-O stretch compared to salicylaldehyde indicates its involvement in the new chemical environment.[2] |

| ¹H NMR (ppm) | ~13.0 (s, 1H, -OH), ~8.6 (s, 1H, -CH=N-), 6.9-8.5 (m, 8H, Ar-H) | The downfield signal around 13.0 ppm is characteristic of a strongly hydrogen-bonded phenolic proton. The singlet around 8.6 ppm is unequivocal proof of the azomethine proton. The aromatic protons appear in their expected regions. |

| UV-Vis (nm) | ~270 nm (π→π), ~340 nm (n→π) | These bands correspond to electronic transitions within the conjugated system of the Schiff base. The π→π* transition is associated with the aromatic rings, while the n→π* transition involves the non-bonding electrons of the imine nitrogen.[1] |

Part 2: The Core of Coordination Chemistry

The true utility of H-SAP is realized upon its coordination with metal ions. The ligand's donor atoms dictate its chelating behavior, leading to the formation of stable metal complexes.

Principles of Coordination and Chelation

H-SAP typically acts as a bidentate ligand, coordinating to a central metal ion through the deprotonated phenolic oxygen and the nitrogen atom of the azomethine group.[1][2] This forms a stable six-membered chelate ring, a thermodynamically favorable arrangement known as the chelate effect. The pyridine nitrogen can also participate in coordination, particularly in forming polynuclear complexes or when the primary coordination sites are saturated.

Caption: Bidentate (O, N) coordination mode of H-SAP.

Synthesis of H-SAP Metal Complexes

The synthesis of metal complexes involves the reaction of the H-SAP ligand with a suitable metal salt. The choice of solvent and reaction conditions is paramount to obtaining crystalline, pure products.

-

Ligand Dissolution: Dissolve the synthesized H-SAP ligand (e.g., 2 mmol) in a suitable solvent like ethanol or methanol (20-30 mL) with gentle heating.

-

Metal Salt Dissolution: In a separate flask, dissolve the metal salt (e.g., CuCl₂·2H₂O, Co(CH₃COO)₂·4H₂O, Zn(NO₃)₂·6H₂O) (1 mmol) in the same solvent (10-15 mL). The 2:1 ligand-to-metal molar ratio is chosen to favor the formation of [M(L)₂] type complexes.

-

Reaction: Add the metal salt solution dropwise to the ligand solution while stirring continuously. A color change and/or the formation of a precipitate is often an immediate indicator of complex formation.

-

Reflux: Heat the resulting mixture to reflux for 2-4 hours. This provides the necessary activation energy to ensure the completion of the coordination reaction.

-

Isolation: After reflux, cool the mixture to room temperature. Collect the precipitated metal complex by vacuum filtration.

-

Purification: Wash the solid product with the solvent used for the reaction, followed by a low-boiling-point solvent like diethyl ether, to remove any impurities.

-

Drying: Dry the final complex in a vacuum desiccator over anhydrous CaCl₂.

Spectroscopic Evidence of Coordination

Comparing the spectra of the free ligand with that of the metal complex provides definitive proof of coordination.

| Technique | Observed Shift Upon Complexation | Causality and Interpretation |

| FTIR (cm⁻¹) | Disappearance of broad O-H band. Shift of C=N band (typically to lower frequency). Shift of C-O band (to higher frequency). Appearance of new M-N and M-O bands (400-600 cm⁻¹). | The disappearance of the O-H band confirms deprotonation and coordination of the phenolic oxygen. The shift in the C=N frequency indicates the involvement of the imine nitrogen in chelation. The appearance of new low-frequency bands is direct evidence of the formation of metal-ligand bonds.[2] |

| UV-Vis (nm) | Shift in π→π* and n→π* bands. Appearance of new bands. | Coordination alters the electronic energy levels of the ligand, causing shifts in its intrinsic electronic transitions. New bands may appear due to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, which are characteristic of the complex itself.[3] |

Part 3: Applications in Drug Development and Chemical Sensing

The enhanced biological activity of metal complexes compared to their parent ligands is a well-documented phenomenon. This is often explained by chelation theory, which provides a logical framework for understanding their mechanism of action.

Mechanism of Enhanced Biological Activity

-

Tweedy's Chelation Theory: This theory posits that chelation reduces the polarity of the central metal ion. The positive charge of the metal is partially shared with the donor atoms of the ligand, and π-electron delocalization occurs over the entire chelate ring.

-

Increased Lipophilicity: This reduction in polarity makes the complex more lipophilic (fat-soluble) than the free ligand. According to Overtone's concept of cell permeability, lipophilic substances can more easily penetrate the lipid layers of microbial cell membranes.

-

Cellular Uptake and Action: Once inside the cell, the complex can disrupt normal cellular processes. The metal ion itself can bind to active sites of enzymes or interfere with DNA replication, while the ligand can also exert its own biological effects. The combined action is often synergistic and more potent than either component alone.

Sources

A Senior Application Scientist's Guide to the Synthesis of Novel Salicylidene 2-Aminopyridine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the Schiff Base

The Schiff base, a deceptively simple imine formed from the condensation of a primary amine and an aldehyde or ketone, remains a cornerstone of modern medicinal chemistry. First reported in 1864 by Hugo Schiff, these compounds are not mere synthetic curiosities; they are privileged scaffolds that possess a remarkable spectrum of biological activities.[1] The structural backbone, characterized by the azomethine group (-HC=N-), provides a unique platform for designing ligands capable of coordinating with various metal ions, interacting with biological macromolecules, and exhibiting diverse pharmacological effects, including antimicrobial, antitumor, and antiviral properties.[2][3]

This guide focuses specifically on the synthesis of Salicylidene 2-aminopyridine derivatives. This subclass is of particular interest due to the synergistic combination of the salicylaldehyde moiety, which introduces a phenolic hydroxyl group capable of intramolecular hydrogen bonding and metal chelation, and the 2-aminopyridine ring, a well-established pharmacophore known for its hydrogen bonding capacity and cell permeability.[2] The resulting Schiff bases are not only structurally elegant but also serve as powerful building blocks for novel therapeutic agents and advanced materials.[2][4] This document provides a comprehensive overview of their synthesis, from fundamental principles to field-proven protocols and robust characterization methods.

The Core Chemistry: Mechanism and Strategic Considerations

The synthesis of Salicylidene 2-aminopyridine is a classic example of a nucleophilic addition-elimination reaction. Understanding the underlying mechanism is paramount for optimizing reaction conditions and maximizing yield.

The Two-Step Mechanistic Pathway:

-

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of 2-aminopyridine attacking the electrophilic carbonyl carbon of salicylaldehyde. This forms an unstable tetrahedral intermediate known as a carbinolamine.

-

Dehydration: The carbinolamine intermediate then undergoes dehydration (elimination of a water molecule). This step is often the rate-determining step and is typically acid-catalyzed, which protonates the hydroxyl group, turning it into a better leaving group (H₂O). The final product is the stable imine, or Schiff base.

Causality Behind Experimental Choices:

-

Solvent Selection: The choice of solvent is critical. Alcohols, particularly ethanol or methanol, are frequently used as they effectively dissolve the reactants and are polar enough to stabilize the intermediates.[1][5] For greener approaches, solvent-free conditions can be employed, which often lead to faster reaction times and simpler work-up procedures.[6][7]

-

Catalysis: While the reaction can proceed without a catalyst, the addition of a few drops of a weak acid (like glacial acetic acid) can significantly accelerate the dehydration step by protonating the carbinolamine's hydroxyl group. In industrial or green chemistry applications, solid acid catalysts like P₂O₅/SiO₂ may be used to simplify purification.[8]

-

Temperature: The reaction rate is temperature-dependent. Conventional methods often involve refluxing the reaction mixture to provide the necessary activation energy.[1][2] However, alternative energy sources like microwave irradiation can dramatically reduce reaction times from hours to minutes by promoting rapid, uniform heating.[9][10]

Caption: General reaction mechanism for Schiff base formation.

Synthetic Methodologies: A Comparative Overview

Several methods have been established for the synthesis of Salicylidene 2-aminopyridine derivatives. The choice of method often depends on the desired scale, available equipment, and commitment to green chemistry principles.

| Method | Typical Conditions | Time | Yield | Advantages | Disadvantages |

| Conventional Reflux | Ethanol or Methanol, Reflux Temp (70-80°C), optional acid catalyst.[1] | 2-4 hours | Good-Excellent | Simple setup, well-established, reliable. | Long reaction times, high energy consumption. |

| Microwave-Assisted | Solvent-free or minimal solvent, Microwave irradiation.[11][12] | 2-10 minutes | Excellent | Extremely rapid, high yields, energy-efficient.[10] | Requires specialized microwave synthesis equipment. |

| Solvent-Free Grinding | Mortar and pestle, room temperature.[6] | 10-70 minutes | Good-Excellent | Environmentally benign, no solvent waste, simple. | May not be suitable for all substrates, scalability can be an issue. |

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, providing detailed, step-by-step instructions for reproducible synthesis.

Protocol 3.1: Conventional Synthesis via Reflux

This method is the traditional workhorse for Schiff base synthesis.

A. Materials & Equipment:

-

Salicylaldehyde (or substituted salicylaldehyde) (1.0 eq)

-

2-Aminopyridine (1.0 eq)

-

Absolute Ethanol (as solvent)

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Beaker, Buchner funnel, filter paper

B. Step-by-Step Procedure:

-

Dissolve 2-aminopyridine (0.01 mol) in 25 mL of absolute ethanol in a 100 mL round-bottom flask with stirring.

-

To this solution, add salicylaldehyde (0.01 mol) dropwise.

-

Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 75-80°C) with continuous stirring for 3 hours.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (2:1) solvent system.[2]

-

Upon completion, allow the reaction mixture to cool to room temperature. A crystalline product should precipitate out.

-

If precipitation is slow, the solution can be concentrated on a rotary evaporator or cooled in an ice bath.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified product in a desiccator or a vacuum oven.

Protocol 3.2: Microwave-Assisted Green Synthesis

This protocol offers a rapid and efficient alternative, aligning with green chemistry principles.[7]

A. Materials & Equipment:

-

Salicylaldehyde (1.0 eq)

-

2-Aminopyridine (1.0 eq)

-

Microwave synthesizer with a reaction vessel

-

Glass rod

B. Step-by-Step Procedure:

-

Place equimolar amounts of salicylaldehyde (e.g., 1 mmol) and 2-aminopyridine (1 mmol) directly into a microwave-safe reaction vessel.

-

Thoroughly mix the reactants with a glass rod.

-

Place the vessel in the microwave synthesizer and irradiate at a suitable power (e.g., 150-300 W) for 5 minutes.[11]

-

After the irradiation cycle, carefully remove the vessel and allow it to cool to room temperature. The product will have solidified.

-

Recrystallize the solid product from a minimal amount of hot ethanol to achieve high purity.

-

Collect the crystals by filtration and dry them.

Sources

- 1. scispace.com [scispace.com]

- 2. tandfonline.com [tandfonline.com]

- 3. isca.me [isca.me]

- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new salen base 5-(phenylazo)-N-(2-amino pyridine) salicyliden Schiff base ligand: synthesis, experimental and density functional studies on its crystal structure, FTIR, 1H NMR and 13C NMR spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SALICYLIDENE 2-AMINOPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

The Emergence of Salicylidene 2-Aminopyridine Metal Complexes in Antimicrobial Drug Discovery: A Technical Guide

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum antimicrobial activities. Among these, metal complexes of Schiff bases have garnered significant attention due to their diverse coordination chemistry and biological efficacy. This technical guide provides an in-depth exploration of Salicylidene 2-aminopyridine metal complexes as a promising class of antimicrobial agents. We delve into the synthetic strategies, structural characterization, mechanisms of action, and structure-activity relationships that govern their biological activity. Furthermore, this guide presents detailed, field-proven experimental protocols for the synthesis and antimicrobial evaluation of these complexes, intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to advance this area of research.

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless evolution of drug-resistant pathogens poses a formidable threat to global public health. The diminishing efficacy of conventional antibiotics has created an urgent need for the discovery and development of new therapeutic agents with unconventional mechanisms of action.[1][2][3] Schiff base metal complexes have emerged as a particularly promising avenue of research, demonstrating a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][4][5]

The antimicrobial activity of Schiff bases is often significantly enhanced upon chelation with metal ions.[3][4][6] This potentiation is attributed to several factors, including increased lipophilicity, which facilitates penetration through microbial cell membranes, and the intricate interplay between the metal ion and the organic ligand that can lead to the formation of highly active species. Salicylidene 2-aminopyridine, a Schiff base derived from salicylaldehyde and 2-aminopyridine, provides a versatile bidentate or tridentate ligand scaffold for the coordination of various metal ions, offering a rich platform for the design and synthesis of novel antimicrobial candidates.

This guide will provide a comprehensive overview of the synthesis, characterization, and antimicrobial evaluation of Salicylidene 2-aminopyridine metal complexes, with a focus on the underlying scientific principles and practical experimental methodologies.

Synthesis and Characterization

The synthesis of Salicylidene 2-aminopyridine metal complexes is a two-step process involving the initial formation of the Schiff base ligand followed by its complexation with a metal salt.

Synthesis of Salicylidene 2-Aminopyridine Ligand

The Schiff base ligand, N-(salicylidene)-2-aminopyridine, is typically synthesized via a condensation reaction between salicylaldehyde and 2-aminopyridine.[5]

-

Reactant Preparation: In a round-bottom flask, dissolve 2-aminopyridine (1 mmol) in a suitable solvent such as ethanol or methanol.

-

Aldehyde Addition: To this solution, add an equimolar amount of salicylaldehyde (1 mmol).

-

Catalysis (Optional but Recommended): A few drops of a catalytic acid, such as glacial acetic acid or formic acid, can be added to facilitate the condensation reaction.[5]

-

Reaction Conditions: The reaction mixture is typically refluxed for a period of 2-6 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate, the Schiff base ligand, is collected by filtration, washed with cold ethanol, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[7]

Synthesis of Metal Complexes

The synthesized Salicylidene 2-aminopyridine ligand is then used to form complexes with various transition metal salts (e.g., chlorides, sulfates, or acetates of Cu(II), Ni(II), Co(II), Zn(II), etc.).[6][8]

-

Ligand Solution: Dissolve the synthesized Salicylidene 2-aminopyridine ligand in a suitable solvent (e.g., ethanol, methanol, or DMF).

-

Metal Salt Solution: In a separate flask, dissolve the chosen metal salt (e.g., CuSO₄·5H₂O, ZnSO₄·7H₂O) in the same solvent.[9]

-

Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of ligand to metal is a critical parameter and is typically 1:1 or 2:1.

-

Reaction Conditions: The reaction mixture is usually stirred at room temperature or gently heated for a few hours to ensure complete complex formation.

-

Isolation and Purification: The resulting colored precipitate of the metal complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried in a desiccator.

Physicochemical Characterization

Thorough characterization of the synthesized ligands and their metal complexes is crucial to confirm their structure and purity. Standard analytical techniques employed include:

-

Elemental Analysis (CHN): To determine the empirical formula.

-

Infrared (IR) Spectroscopy: To identify the coordination sites. A key indicator of complex formation is the shift in the azomethine (-C=N-) stretching frequency and the disappearance or shift of the phenolic -OH band upon coordination with the metal ion.[5]

-

¹H NMR Spectroscopy: To elucidate the structure of the ligand and to observe changes in chemical shifts upon complexation.

-

UV-Visible Spectroscopy: To study the electronic transitions and geometry of the complexes.

-

Molar Conductivity Measurements: To determine the electrolytic or non-electrolytic nature of the complexes.[6]

-

Magnetic Susceptibility Measurements: To determine the magnetic moment and infer the geometry of the complexes.

Antimicrobial Properties and Mechanism of Action

A substantial body of research has demonstrated that Salicylidene 2-aminopyridine metal complexes exhibit significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[5][10]

Theories on the Mechanism of Action

The enhanced antimicrobial activity of the metal complexes compared to the free Schiff base ligands is generally explained by two main theories:

-

Overtone's Concept of Cell Permeability: This theory suggests that chelation reduces the polarity of the metal ion, mainly because of the partial sharing of its positive charge with donor groups within the ligand and possible π-electron delocalization over the whole chelate ring. This increase in lipophilicity enhances the penetration of the complex through the lipid layer of the microbial cell membrane.

-

Tweedy's Chelation Theory: This theory posits that upon entering the cell, the metal complex can undergo dissociation, releasing the metal ion which can then bind to and inhibit the activity of essential biomolecules such as enzymes, proteins, or DNA. The metal ion's ability to interfere with normal cellular processes, such as respiration and protein synthesis, ultimately leads to cell death. The chelation process can also enhance the lipophilic nature of the central metal atom, which in turn favors its permeation through the lipid layers of the cell membrane.

Structure-Activity Relationship (SAR)

The antimicrobial efficacy of Salicylidene 2-aminopyridine metal complexes is influenced by several factors:

-

Nature of the Metal Ion: The antimicrobial activity often varies with the metal ion. For instance, copper(II) complexes frequently exhibit high activity, which may be attributed to copper's ability to participate in redox reactions, generating reactive oxygen species (ROS) that are toxic to microbial cells.[11]

-

Substituents on the Salicylaldehyde Ring: The presence of electron-withdrawing or electron-donating groups on the salicylaldehyde moiety can modulate the electronic properties and lipophilicity of the complex, thereby affecting its antimicrobial activity.[5]

-

Geometry of the Complex: The coordination geometry of the metal complex can influence its ability to interact with biological targets.

Experimental Evaluation of Antimicrobial Activity

Standardized and reproducible methods are essential for the accurate assessment of the antimicrobial properties of the synthesized complexes.

Antimicrobial Susceptibility Testing

The in vitro antimicrobial activity of the complexes is commonly evaluated using methods such as the agar well diffusion method or the broth microdilution method to determine the minimum inhibitory concentration (MIC).

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.

-

Plate Inoculation: Aseptically swab the surface of a Mueller-Hinton agar plate with the prepared microbial inoculum to create a uniform lawn.

-

Well Preparation: Create wells (typically 6 mm in diameter) in the agar using a sterile cork borer.

-

Application of Test Compounds: Add a fixed volume (e.g., 100 µL) of the dissolved metal complex at a known concentration into each well. A solvent control and a standard antibiotic (e.g., ciprofloxacin, ampicillin) should be included.[10]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.[5]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a quantitative assay for determining the MIC.

-

Serial Dilutions: Prepare a series of twofold dilutions of the metal complex in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control (broth with inoculum, no complex) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the complex at which there is no visible turbidity (growth) in the well.

Data Presentation and Interpretation

The results of the antimicrobial activity assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Illustrative Antimicrobial Activity Data of Salicylidene 2-aminopyridine Metal Complexes

| Complex | Test Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |

| Ligand | S. aureus | 8 | >256 |

| E. coli | 7 | >256 | |

| Cu(II) Complex | S. aureus | 22 | 16 |

| E. coli | 18 | 32 | |

| Ni(II) Complex | S. aureus | 16 | 64 |

| E. coli | 14 | 128 | |

| Zn(II) Complex | S. aureus | 19 | 32 |

| E. coli | 15 | 64 | |

| Ciprofloxacin | S. aureus | 25 | 4 |

| E. coli | 28 | 2 |

Note: The data presented in this table is illustrative and intended for demonstrative purposes only. Actual results will vary depending on the specific complexes and experimental conditions.

Future Perspectives and Conclusion

Salicylidene 2-aminopyridine metal complexes represent a versatile and promising platform for the development of novel antimicrobial agents. Future research in this area should focus on:

-

Expansion of the Ligand and Metal Ion Library: Synthesizing and screening a wider range of derivatives with diverse electronic and steric properties to optimize antimicrobial activity.

-

Mechanistic Elucidation: Employing advanced techniques to unravel the precise molecular mechanisms of action, which will aid in the rational design of more potent and selective compounds.

-

In Vivo Efficacy and Toxicity Studies: Evaluating the most promising candidates in animal models of infection to assess their therapeutic potential and safety profiles.

-

Formulation and Drug Delivery: Developing suitable formulations to enhance the bioavailability and targeted delivery of these complexes.

References

-

Gabriele, M. C., et al. (2022). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 27(19), 6343. [Link]

-

Ali, B. G., et al. (2013). Synthesis and Antimicrobial Activity of some Salicylaldehyde Schiff bases of 2-aminopyridine. Research Journal of Chemical Sciences, 3(9), 1-5. [Link]

-

Shakir, M., & Parveen, S. (2021). Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. International Journal of Pharmaceutical Sciences and Research, 12(9), 4923-4929. [Link]

-

Gabriele, M. C., et al. (2022). Metal Complexes with Schiff Bases as Antimicrobials and Catalysts. Molecules, 27(23), 8201. [Link]

-

Nagy, L., et al. (2021). Solution Equilibrium Studies on Salicylidene Aminoguanidine Schiff Base Metal Complexes: Impact of the Hybridization with L-Proline on Stability, Redox Activity and Cytotoxicity. Molecules, 26(21), 6483. [Link]

-

Massai, L., & Messori, L. (2021). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. International Journal of Molecular Sciences, 22(19), 10793. [Link]

-

Sharma, P., & Kumar, A. (2022). Schiff Base Metal Complexes as Antimicrobial and Anticancer Agents. Polycyclic Aromatic Compounds, 42(6), 3329-3351. [Link]

-

Divya, K., & Geetha, M. P. (2017). Application of metal complexes of schiff bases as an antimicrobial drug: a review of recent works. International Journal of Current Pharmaceutical Research, 9(3), 27-30. [Link]

-

Singh, P., et al. (2023). Computational Drug Designing, Synthesis, Characterization and Anti-bacterial Activity Evaluation of Some Mixed Ligand–Metal Complexes of 2-hydroxybenzaldehydethiosemicarbazone as Primary Ligand. Journal of Molecular Structure, 1279, 135003. [Link]

-

Iornumbe, M. I., et al. (2023). Synthesis, Characterization and Antimicrobial Activities of N- Salicylideneaniline and Its Cu 2+ , Co 2+ , Cr 3+ and Zn 2+ Complexes. Chemistry Research Journal, 8(6), 1-8. [Link]

-

Al-Sha'alan, N. H. (2007). Structural studies of new group 6 complexes of salicylidene-2-aminopyridine. Transition Metal Chemistry, 32(6), 709-714. [Link]

-

Clinical and Laboratory Standards Institute. (2006). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Seventh Edition. CLSI document M7-A7. [Link]

-

Creaven, B. S., et al. (2010). Spectroscopic, thermal and antimicrobial properties of the copper(II) complex of Schiff base derived from 2-(salicylidene) aminopyridine. Journal of the Serbian Chemical Society, 75(1), 1-10. [Link]

-

da Silva, A. B., et al. (2019). Study of the antimicrobial activity of metal complexes and their ligands through bioassays applied to plant extracts. Revista Brasileira de Farmacognosia, 29(4), 481-488. [Link]

-

Zabin, S. A., et al. (2022). Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. Antibiotics, 11(12), 1778. [Link]

-

Nagy, L., et al. (2021). Solution Equilibrium Studies on Salicylidene Aminoguanidine Schiff Base Metal Complexes: Impact of the Hybridization with L-Proline on Stability, Redox Activity and Cytotoxicity. Molecules, 26(21), 6483. [Link]

-

Hossan, S., et al. (2023). Cytotoxicity and Antibacterial Potentials of Mixed Ligand Cu(II) and Zn(II) Complexes: A Combined Experimental and Computational Study. ACS Omega, 8(14), 13083-13096. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. scispace.com [scispace.com]

- 4. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. isca.me [isca.me]

- 6. researchgate.net [researchgate.net]

- 7. SALICYLIDENE 2-AMINOPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]